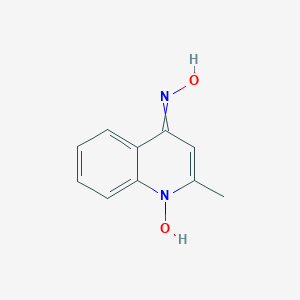
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine is a chemical compound belonging to the quinoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine typically involves the nitration of 2-methylquinoline followed by reduction. The nitration process introduces a nitro group at the 4-position of the quinoline ring, which is then reduced to a hydroxyamino group. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as tin(II) chloride or iron powder for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Nitrosoquinoline and nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Studied for its potential as a mutagen and its effects on DNA.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine involves its interaction with DNA. The compound can form covalent adducts with DNA bases, leading to mutations and potential carcinogenic effects. It is also known to induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
類似化合物との比較
Similar Compounds
4-Nitroquinoline 1-oxide: A well-known mutagen and carcinogen.
Quinoxaline 1,4-di-N-oxides: Known for their antimicrobial and antitumor activities.
Uniqueness
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine is unique due to its specific hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to form stable DNA adducts and induce oxidative stress sets it apart from similar compounds .
特性
CAS番号 |
10482-16-3 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC名 |
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-9(11-13)8-4-2-3-5-10(8)12(7)14/h2-6,13-14H,1H3 |
InChIキー |
BJOKXHWQCMMWRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
正規SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















